molecular formula C11H11N3O2 B13179374 Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate CAS No. 1014631-61-8

Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13179374
CAS No.: 1014631-61-8
M. Wt: 217.22 g/mol
InChI Key: KCZZFDOHVREAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that combines a pyrazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-aminocrotonate with 3-pyridinecarboxaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to form reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

CAS No.

1014631-61-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 1-pyridin-3-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-5-7-14(13-10)9-4-3-6-12-8-9/h3-8H,2H2,1H3

InChI Key

KCZZFDOHVREAMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.